molecular formula C22H35NO2S B14072708 4-(2-hexyldecyl)-4H-thieno[3,2-b]pyrrole-5,6-dione

4-(2-hexyldecyl)-4H-thieno[3,2-b]pyrrole-5,6-dione

Cat. No.: B14072708
M. Wt: 377.6 g/mol
InChI Key: LOZFYIWLUVNMBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Hexyldecyl)-4H-thieno[3,2-b]pyrrole-5,6-dione is a compound that belongs to the class of diketopyrrolopyrrole (DPP) derivatives. These compounds are known for their excellent electronic properties, making them valuable in various applications, particularly in organic electronics and photovoltaics .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(2-Hexyldecyl)-4H-thieno[3,2-b]pyrrole-5,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketopyrrolopyrrole derivatives with additional oxygen functionalities, while reduction can produce more saturated derivatives .

Mechanism of Action

The mechanism of action of 4-(2-hexyldecyl)-4H-thieno[3,2-b]pyrrole-5,6-dione is primarily related to its electronic properties. The compound acts as a donor-acceptor material, facilitating charge transfer processes in electronic devices. The molecular targets include various electronic components, and the pathways involved are related to the efficient transport of charge carriers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Hexyldecyl)-4H-thieno[3,2-b]pyrrole-5,6-dione is unique due to its specific alkyl side chain, which enhances its solubility and processability in organic solvents. This makes it particularly suitable for solution-processed electronic devices, offering improved performance and stability compared to similar compounds .

Properties

Molecular Formula

C22H35NO2S

Molecular Weight

377.6 g/mol

IUPAC Name

4-(2-hexyldecyl)thieno[3,2-b]pyrrole-5,6-dione

InChI

InChI=1S/C22H35NO2S/c1-3-5-7-9-10-12-14-18(13-11-8-6-4-2)17-23-19-15-16-26-21(19)20(24)22(23)25/h15-16,18H,3-14,17H2,1-2H3

InChI Key

LOZFYIWLUVNMBO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCC)CN1C2=C(C(=O)C1=O)SC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.